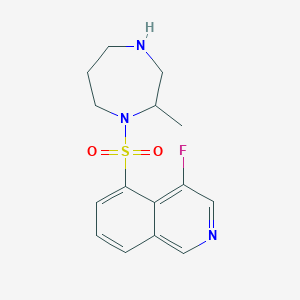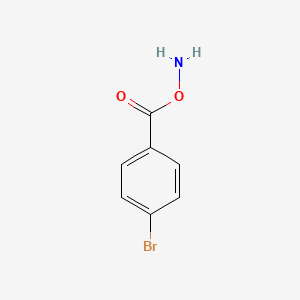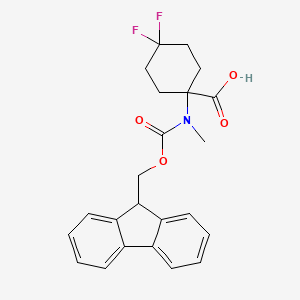
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, an amino acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclohexane Ring: The protected amino acid is then subjected to cyclization reactions to form the cyclohexane ring. This step may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of Fluorine Atoms: The difluorocyclohexane moiety is introduced through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Fluorine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The difluorocyclohexane moiety provides additional stability and reactivity, making it useful in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the presence of the difluorocyclohexane ring, which imparts distinct chemical properties such as increased stability and reactivity compared to other Fmoc-protected amino acids.
Eigenschaften
Molekularformel |
C23H23F2NO4 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H23F2NO4/c1-26(22(20(27)28)10-12-23(24,25)13-11-22)21(29)30-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,27,28) |
InChI-Schlüssel |
JAPJQRNMLPSKFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCC(CC4)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


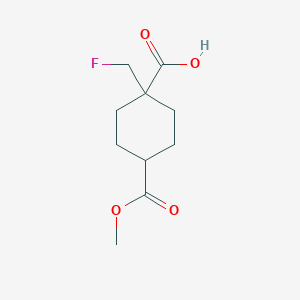
![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
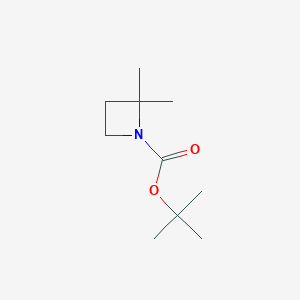

![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)

